Heptanoyl fluoride
Description
Heptanoyl fluoride (C₇H₁₃FO) is an acyl fluoride derivative characterized by a seven-carbon aliphatic chain terminated with a reactive fluorocarbonyl group. Perfluorothis compound (CAS 375-84-8), a fully fluorinated variant, has a molecular weight of 366.05 and is notable for its high thermal stability and chemical inertness due to strong C-F bonds .
Properties
CAS No. |
334-19-0 |
|---|---|
Molecular Formula |
C7H13FO |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
heptanoyl fluoride |
InChI |
InChI=1S/C7H13FO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 |
InChI Key |
QBVWKTUYRNFLKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanoyl fluoride can be synthesized through various methods, including electrochemical fluorination and direct fluorination. One common method involves the electrochemical fluorination of heptanoic acid or its derivatives in anhydrous hydrogen fluoride (AHF) using nickel electrodes.
Another method involves the reaction of heptanoyl chloride with a fluorinating agent such as antimony trifluoride (SbF3) or cobalt trifluoride (CoF3) under controlled conditions. This reaction typically occurs at elevated temperatures and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination processes due to their efficiency and scalability. The use of continuous flow reactors and advanced fluorination techniques ensures high yields and purity of the final product .
Chemical Reactions Analysis
Electrochemical Fluorination
This method involves continuous production, yielding high-purity product under controlled conditions. The process leverages electrochemical cells to introduce fluorine atoms into the acyl group.
Direct Fluorination
This approach uses fluorinating agents (e.g., fluorine gas or fluorinating reagents) to replace the hydroxyl group in heptanoyl chloride with fluoride. The reaction requires precise control of temperature and reagent concentrations to optimize yield and minimize by-products.
Nucleophilic Acyl Substitution
Heptanoyl fluoride undergoes nucleophilic acyl substitution reactions due to the fluoride group’s strong electron-withdrawing effect. The carbonyl carbon becomes highly electrophilic, enabling substitution by nucleophiles (e.g., alcohols, amines) to form esters or amides.
Example Reaction :
Conditions : Mild conditions (e.g., room temperature with a Lewis acid catalyst).
Elimination Reactions
The compound can undergo elimination to form alkenes via β-hydrogen removal. This reaction is facilitated by the fluoride’s ability to stabilize the transition state through its electronegativity.
Example Reaction :
Conditions : High temperatures or strong bases.
Hydrolysis
This compound hydrolyzes in aqueous environments to form heptanoic acid and release hydrogen fluoride (HF). This reaction is rapid due to the fluoride’s leaving group ability.
Reaction :
Conditions : Acidic or basic aqueous solutions.
Fluorination Reactions
As a fluorinating agent, this compound can transfer its fluorine atom to other substrates. For example, it may react with nucleophilic compounds (e.g., amines, alcohols) to introduce fluorine into target molecules.
Example Reaction :
Conditions : Dependent on the nucleophile’s strength and solvent.
Physical and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃FO | |
| Molecular Weight | 132.18 g/mol | |
| SMILES | CCCCCCCC(=O)F | |
| InChIKey | QBVWKTUYRNFLKD-UHFFFAOYSA-N |
Research Findings and Mechanistic Insights
-
Reactivity Profile : The fluorine atom’s electronegativity enhances the carbonyl’s electrophilicity, making this compound more reactive than non-fluorinated analogs.
-
Hydrodefluorination (HDF) : While not directly demonstrated for this compound, HDF mechanisms observed in other fluorinated compounds suggest potential for C-F bond activation under catalytic conditions .
-
Stability : The compound’s linear structure and fluorine substitution contribute to its stability, though hydrolysis can occur under aqueous conditions .
Scientific Research Applications
Heptanoyl fluoride has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : this compound is used as a building block for the synthesis of various fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
-
Biology: : In biological research, this compound is employed as a reagent for the modification of biomolecules. Its ability to introduce fluorine atoms into biological systems enhances the stability and bioavailability of target molecules .
-
Medicine: : this compound derivatives are investigated for their potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development .
-
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals, surfactants, and coatings. Its chemical resistance and thermal stability make it suitable for demanding applications .
Mechanism of Action
The mechanism of action of heptanoyl fluoride is primarily attributed to the presence of fluorine atoms, which influence its reactivity and interactions with other molecules. Fluorine atoms enhance the compound’s electronegativity, leading to increased stability and resistance to degradation .
In biological systems, this compound can interact with enzymes and proteins, modifying their activity and function.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key properties of heptanoyl fluoride analogs:
Key Observations :
- Chain Length Effects: Heptanoyl chloride’s higher boiling point (173°C vs. acetyl chloride’s 52°C) reflects stronger van der Waals forces from its longer carbon chain .
- Fluorination Impact: Perfluorothis compound’s fully fluorinated chain enhances thermal stability but reduces reactivity compared to non-fluorinated acyl halides .
Heptanoyl Chloride
- Reactivity : Reacts vigorously with nucleophiles (e.g., alcohols, amines) to form esters and amides. Used as an acylating agent in organic synthesis .
- Applications :
Perfluorothis compound
- Reactivity: Limited by strong C-F bonds; primarily reacts under harsh conditions (e.g., high-temperature fluorination).
- Applications : Likely used in specialty materials (e.g., fluoropolymers) and surfactants due to its hydrophobic properties .
Market and Production
- Heptanoyl Chloride: Global market analyzed by BAC Reports (2024) highlights applications in agrochemicals and coatings. Regional prices vary: Europe: $2,200/ton (single-user license) . Asia: Lower production costs drive demand in emerging economies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
